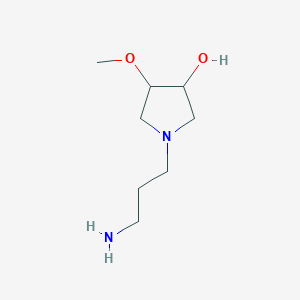
1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol, also known as 1-Methyl-4-methoxy-3-pyrrolidinone (1-MMP), is an organic compound of the pyrrolidinone family. It is a colorless liquid with a faint odor, and is soluble in water. 1-MMP is used as a solvent in a variety of applications, including pharmaceuticals, cosmetics, and industrial processes. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Analysis
A study developed a sensitive LC-MS/MS method for the quantification of new aminopropan-2-ol derivatives with β-adrenolytic activity, which includes compounds similar in structure to 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol. This method facilitated the pharmacokinetic analysis of these compounds in rats, revealing their bioavailability and half-lives, indicating potential applications in drug development and pharmacokinetic studies (Walczak, 2014).
Antihypertensive Activity
Research on the synthesis and antihypertensive activity of novel compounds, including 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, suggests that derivatives similar to 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol could exhibit significant antihypertensive effects. This opens avenues for the development of new antihypertensive drugs with improved efficacy and safety profiles (Cassidy et al., 1992).
Oligonucleotide Synthesis
A study demonstrated the synthesis of oligonucleotides containing a primary amino group at their 5'-termini, leveraging structures analogous to 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol. This advancement is crucial for the development of modified oligonucleotides for therapeutic applications, including gene therapy and molecular diagnostics (Connolly, 1987).
Enzymatic Resolution
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been explored, highlighting the potential of enzymes in the stereoselective synthesis of compounds related to 1-(3-Aminopropyl)-4-methoxypyrrolidin-3-ol. This approach is vital for the production of enantiomerically pure compounds, such as (S)-dapoxetine, indicating its significance in the synthesis of pharmaceuticals (Torre, Gotor‐Fernández, & Gotor, 2006).
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-4-methoxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-12-8-6-10(4-2-3-9)5-7(8)11/h7-8,11H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUFKBAUFQTMHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


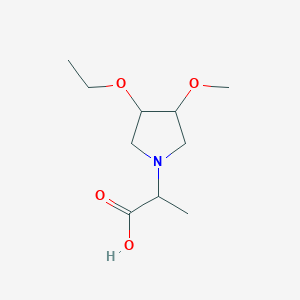

![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)
![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)
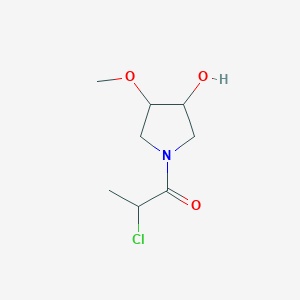
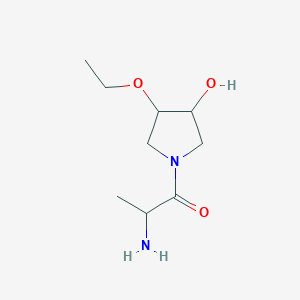
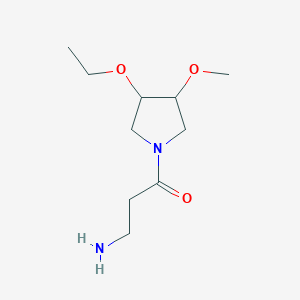
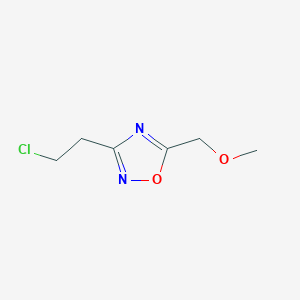
![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)


![2-[2-Bromo-5-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1478057.png)